molecular formula C22H17ClN2O2 B6003320 3-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

3-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No. B6003320
M. Wt: 376.8 g/mol
InChI Key: HFGQHWHXXILAFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DCB and is synthesized using a specific method that involves several steps.

Scientific Research Applications

DCB has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, DCB has shown promising results as a potential drug candidate for the treatment of cancer and other diseases. In materials science, DCB has been used as a building block for the synthesis of novel polymers and materials. In environmental science, DCB has been studied for its potential use in the removal of pollutants from water and soil.

Mechanism of Action

The mechanism of action of DCB is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins in cells. This inhibition leads to a decrease in cell proliferation and an increase in cell death, which may be beneficial in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
DCB has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of cell death, and modulation of gene expression. These effects have been observed in both in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

The advantages of using DCB in lab experiments include its high purity, stability, and reproducibility. However, there are also some limitations to using DCB, including its high cost, low solubility in water, and potential toxicity.

Future Directions

There are several future directions for the research and development of DCB. One potential direction is the optimization of the synthesis method to reduce the cost and increase the yield of DCB. Another direction is the exploration of DCB's potential applications in other fields, such as energy storage and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of DCB and its potential use in the treatment of cancer and other diseases.
In conclusion, DCB is a chemical compound that has shown great potential in scientific research due to its unique properties and potential applications in various fields. The synthesis method for DCB has been optimized to produce high yields of pure DCB, and its mechanism of action and biochemical and physiological effects have been extensively studied. While there are some limitations to using DCB in lab experiments, there are also several future directions for the research and development of this compound.

Synthesis Methods

The synthesis of DCB involves several steps, including the preparation of 5,7-dimethyl-1,3-benzoxazole, 4-bromoacetophenone, and 3-chlorobenzoic acid. These three compounds are then reacted together to form DCB. This synthesis method has been optimized to produce high yields of pure DCB.

properties

IUPAC Name

3-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2/c1-13-10-14(2)20-19(11-13)25-22(27-20)15-6-8-18(9-7-15)24-21(26)16-4-3-5-17(23)12-16/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGQHWHXXILAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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